molecular formula C13H14O B12597655 6-Propylnaphthalen-1-ol CAS No. 650628-08-3

6-Propylnaphthalen-1-ol

Cat. No.: B12597655
CAS No.: 650628-08-3
M. Wt: 186.25 g/mol
InChI Key: KEPJSFJUJJUGPM-UHFFFAOYSA-N
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Description

6-Propylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is notable for its unique structure, where a propyl group is attached to the naphthalene ring at the 6th position, and a hydroxyl group is attached at the 1st position. Naphthalenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylnaphthalen-1-ol typically involves the alkylation of naphthalen-1-ol with propyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes where naphthalene derivatives are subjected to alkylation reactions in the presence of metal catalysts. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Propylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.

Major Products:

Scientific Research Applications

6-Propylnaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 6-Propylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Naphthalen-1-ol: Similar structure but lacks the propyl group, leading to different chemical and biological properties.

    6-Methylnaphthalen-1-ol: Similar structure with a methyl group instead of a propyl group, resulting in different reactivity and applications.

    6-Ethylnaphthalen-1-ol: Similar structure with an ethyl group, offering a middle ground between the methyl and propyl derivatives.

Uniqueness: 6-Propylnaphthalen-1-ol is unique due to the presence of the propyl group, which influences its hydrophobicity, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

650628-08-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-propylnaphthalen-1-ol

InChI

InChI=1S/C13H14O/c1-2-4-10-7-8-12-11(9-10)5-3-6-13(12)14/h3,5-9,14H,2,4H2,1H3

InChI Key

KEPJSFJUJJUGPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=CC=C2)O

Origin of Product

United States

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